molecular formula C19H15FN2O4 B11495614 Methyl 5-[(4-fluorophenyl)carbonyl]-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Methyl 5-[(4-fluorophenyl)carbonyl]-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B11495614
M. Wt: 354.3 g/mol
InChI Key: LMVWGNJWHJDTLA-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorobenzoyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorobenzoyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized and esterified to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorobenzoyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 5-(4-fluorobenzoyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorobenzoyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler ester with similar fluorobenzoyl functionality.

    Methyl 2-fluorobenzoate: Another ester with fluorine substitution at a different position.

    Flubendazole: A benzimidazole derivative with a similar fluorobenzoyl group.

Uniqueness

Methyl 5-(4-fluorobenzoyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to its tetrahydropyrimidine ring structure combined with the fluorobenzoyl and phenyl groups. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

methyl 5-(4-fluorobenzoyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C19H15FN2O4/c1-26-18(24)16-14(17(23)12-7-9-13(20)10-8-12)15(21-19(25)22-16)11-5-3-2-4-6-11/h2-10,15H,1H3,(H2,21,22,25)

InChI Key

LMVWGNJWHJDTLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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